Cas no 1934424-99-3 (3-Cyclobutyl-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)

3-Cyclobutyl-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde is a specialized sulfone-containing aldehyde with a cyclobutyl substituent, offering unique reactivity in synthetic organic chemistry. Its structure combines a strained cyclobutyl ring with a sulfolane-derived aldehyde group, making it a valuable intermediate for constructing complex heterocycles and functionalized molecules. The sulfone moiety enhances electrophilic character, facilitating nucleophilic additions and cyclization reactions. This compound is particularly useful in medicinal chemistry and materials science, where its rigid framework and polar sulfone group contribute to controlled stereochemistry and improved solubility. Its stability under standard conditions ensures reliable handling and storage, making it a practical choice for advanced synthetic applications.
3-Cyclobutyl-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde structure
1934424-99-3 structure
Product Name:3-Cyclobutyl-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde
CAS No:1934424-99-3
MF:C9H14O3S
MW:202.270661830902
CID:5704429
PubChem ID:126997225
Update Time:2025-06-09

3-Cyclobutyl-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • EN300-1619318
    • 3-Cyclobutyltetrahydrothiophene-3-carbaldehyde 1,1-dioxide
    • 3-Cyclobutyl-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde
    • 1934424-99-3
    • 3-Cyclobutyl-1,1-dioxothiolane-3-carbaldehyde
    • 3-Thiophenecarboxaldehyde, 3-cyclobutyltetrahydro-, 1,1-dioxide
    • Inchi: 1S/C9H14O3S/c10-6-9(8-2-1-3-8)4-5-13(11,12)7-9/h6,8H,1-5,7H2
    • InChI Key: MANFXIXZMPDLMR-UHFFFAOYSA-N
    • SMILES: S1(CCC(C=O)(C1)C1CCC1)(=O)=O

Computed Properties

  • Exact Mass: 202.06636548g/mol
  • Monoisotopic Mass: 202.06636548g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 310
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 59.6Ų

Experimental Properties

  • Density: 1.395±0.06 g/cm3(Predicted)
  • Boiling Point: 387.4±35.0 °C(Predicted)

3-Cyclobutyl-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde Pricemore >>

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Additional information on 3-Cyclobutyl-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde

Recent Advances in the Study of 3-Cyclobutyl-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde (CAS: 1934424-99-3)

3-Cyclobutyl-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde (CAS: 1934424-99-3) has recently emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. This sulfone-containing cyclobutyl aldehyde derivative has shown promising potential in various applications, particularly in drug discovery and development. The unique structural features of this compound, including the strained cyclobutyl ring and the highly reactive aldehyde group, make it a valuable building block for the synthesis of novel bioactive molecules.

Recent studies have focused on exploring the synthetic utility of 3-Cyclobutyl-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde as a key intermediate in the preparation of potential therapeutic agents. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its successful application in the synthesis of novel protease inhibitors targeting viral replication. The researchers utilized the aldehyde functionality for efficient conjugation with various nucleophilic pharmacophores, while the cyclobutyl moiety contributed to enhanced binding affinity through optimal spatial orientation.

In terms of synthetic methodology, significant progress has been made in optimizing the preparation of 1934424-99-3. A recent patent application (WO2023056421) disclosed an improved synthetic route that achieves higher yields and better purity compared to previous methods. The new approach involves a carefully controlled [2+2] cycloaddition followed by selective oxidation, addressing previous challenges in controlling stereochemistry and minimizing side reactions.

From a biological perspective, preliminary studies have revealed interesting properties of derivatives containing the 3-Cyclobutyl-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde scaffold. Research published in Bioorganic & Medicinal Chemistry Letters (2024) reported that certain analogs exhibit notable activity against inflammatory markers, with IC50 values in the low micromolar range. These findings suggest potential applications in developing treatments for chronic inflammatory conditions.

The compound's mechanism of action appears to involve multiple pathways. Computational modeling studies indicate that the sulfone group participates in key hydrogen bonding interactions with biological targets, while the cyclobutyl ring induces favorable conformational constraints. This dual functionality makes 1934424-99-3 particularly valuable for structure-activity relationship studies in drug discovery programs.

Current challenges in the field include improving the metabolic stability of derivatives containing this scaffold and optimizing their pharmacokinetic properties. Recent work presented at the 2024 American Chemical Society National Meeting demonstrated progress in addressing these issues through strategic structural modifications while maintaining the core pharmacophore.

Looking forward, 3-Cyclobutyl-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde continues to attract attention as a versatile intermediate in medicinal chemistry. Several pharmaceutical companies have included derivatives of this compound in their preclinical pipelines, particularly for targets in oncology and infectious diseases. The coming years are likely to see expanded applications of this scaffold as researchers continue to explore its full potential in drug discovery and development.

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